2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide
Overview
Description
2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide is a synthetic compound that belongs to the class of nicotinamide analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of 2-methylphenylamine with tetrachloropyridine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloronicotinamide derivatives, while substitution reactions can produce various functionalized nicotinamide analogs.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential anti-inflammatory and neuroprotective effects.
Medicine: Explored for its role in cancer therapy due to its ability to inhibit specific enzymes involved in DNA repair.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism has significant implications for cancer therapy, as it can selectively target cancer cells while sparing normal cells.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-tetrachloro-N-(2-methoxyphenyl)nicotinamide: Similar in structure but with a methoxy group instead of a methyl group.
2,3,5,6-tetrachloropyridine: A precursor in the synthesis of various nicotinamide analogs
Uniqueness
2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and its potent inhibitory effects on PARP activity. This makes it a valuable compound for research in cancer therapy and neuroprotection .
Properties
IUPAC Name |
2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c1-6-4-2-3-5-7(6)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJRDHPJCBFVST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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